molecular formula C18H20N4O2 B2414661 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide CAS No. 862810-59-1

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide

Cat. No. B2414661
CAS RN: 862810-59-1
M. Wt: 324.384
InChI Key: JVYFWZDMFVJMCZ-UHFFFAOYSA-N
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Description

“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide” is a type of organic compound that contains an imidazole ring fused to a pyridine ring . These compounds have been synthesized and evaluated for their anticancer activity against different human cancer cell lines .


Synthesis Analysis

The synthesis of these compounds involves propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization . This method provided mild reaction conditions, simple purification without column chromatography, and moderate to good yields for the construction of imidazo[1,2-a]pyrimidine-based pyran derivatives .


Molecular Structure Analysis

The structure of imidazo[1,2-a]pyrimidine is related to the purine ring system . Docking studies revealed that the compounds exhibited docking interactions with amino acid residues such as ASN853, TRP780, VAL851, SER854, and ASP933 .


Chemical Reactions Analysis

The reaction starts with the formation of a carbanion intermediate from malononitrile-active methylene compound and the attack of this intermediate to the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the olefin intermediate as Knoevenagel product .


Physical And Chemical Properties Analysis

The compounds were synthesized as a white powder with a melting point of 230–234°C . The 1H and 13C NMR spectra were recorded on a spectrometer using DMSO-d6 as solvent .

Scientific Research Applications

Anti-Cancer Applications

Compounds structurally related to N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide, specifically selenylated imidazo[1,2-a]pyridines, have demonstrated promising activity against breast cancer cells. These compounds inhibit cell proliferation, intercalate into DNA, and induce apoptosis, showing potential as antiproliferative agents for breast cancer treatment (Almeida et al., 2018).

Antiulcer Applications

Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents. Despite not displaying significant antisecretory activity, several compounds demonstrated good cytoprotective properties, indicating their potential use in treating ulcers (Starrett et al., 1989).

Drug Design and Pharmacophore Development

The structural motif of imidazo[1,2-a]pyrimidines is considered a potent pharmacophore, widely used in drug design and medicinal chemistry. The ability to generate a variety of derivatives with significant biological activities highlights their versatility and potential as a foundation for developing new therapeutic agents (Ostrovskyi et al., 2011).

Optical Properties and Sensory Applications

Imidazo[1,2-a]pyridine derivatives synthesized through one-pot reactions have shown remarkable optical properties, including large Stokes' shifts and tunable quantum yields. These properties are significant for developing low-cost luminescent materials and fluorescent sensors, particularly for detecting metal ions like zinc, with applications ranging from environmental monitoring to biological imaging (Volpi et al., 2017).

properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-12(2)9-17(23)20-14-10-13(5-6-16(14)24-3)15-11-22-8-4-7-19-18(22)21-15/h4-8,10-12H,9H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYFWZDMFVJMCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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